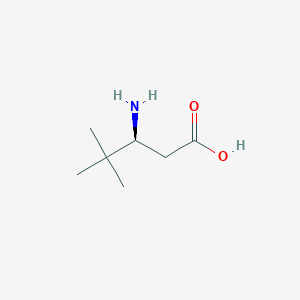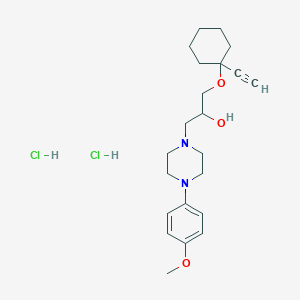
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide, also known as BTCP, is a chemical compound that has gained attention in scientific research due to its potential use as a biological tool for studying the function of certain protein targets.
Applications De Recherche Scientifique
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide has been used in scientific research as a biological tool for studying the function of certain protein targets. Specifically, this compound has been shown to bind to the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine in the brain. By binding to DAT, this compound can inhibit dopamine reuptake and increase the levels of dopamine in the brain. This effect has been used to study the role of DAT in various neurological disorders, such as Parkinson's disease and addiction.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide involves its binding to the DAT protein. This compound binds to a specific site on DAT, known as the cocaine binding site, which is also targeted by other drugs such as cocaine and amphetamines. By binding to this site, this compound inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This effect has been shown to be dose-dependent and reversible, making this compound a valuable tool for studying the function of DAT.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on the brain. By inhibiting dopamine reuptake, this compound can increase the levels of dopamine in the brain, leading to an increase in dopamine signaling. This effect has been shown to be associated with increased locomotor activity and reward behavior in animal models. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments. It has a high affinity for DAT and is selective for this protein target, making it a valuable tool for studying the function of DAT. Additionally, this compound has been shown to be dose-dependent and reversible, allowing for precise control over the effects of the compound. However, there are also limitations to the use of this compound in lab experiments. Its effects on dopamine signaling can be complex and may vary depending on the experimental conditions. Additionally, this compound has been shown to have off-target effects on other proteins, such as the serotonin transporter, which may limit its specificity for studying DAT.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the development of new compounds that can selectively target DAT and have fewer off-target effects. Additionally, this compound has been shown to have potential therapeutic applications for neurological disorders such as Parkinson's disease and addiction. Further research is needed to determine the safety and efficacy of this compound and related compounds for these applications. Finally, this compound can be used as a tool for studying the function of other proteins involved in dopamine signaling, such as the dopamine receptors. By understanding the function of these proteins, new targets for drug development may be identified.
Méthodes De Synthèse
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-bromo-3-nitroaniline with 2-chloro-6-trifluoromethylpyridine-3-carboxylic acid. The resulting intermediate is then subjected to a reaction with thionyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Propriétés
IUPAC Name |
N-(4-bromo-3-nitrophenyl)-6-chloro-2-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrClF3N3O3/c14-8-3-1-6(5-9(8)21(23)24)19-12(22)7-2-4-10(15)20-11(7)13(16,17)18/h1-5H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGYKUCHPATUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(N=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)
![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)
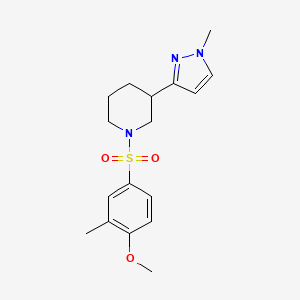
![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)
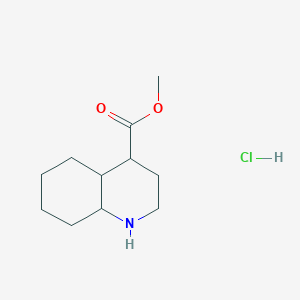

![5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956776.png)
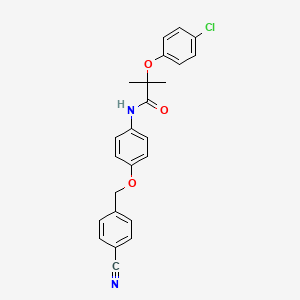
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2956782.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)
